Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)azetidine-3-carboxylate
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Description
Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)azetidine-3-carboxylate is a useful research compound. Its molecular formula is C15H18N2O4S and its molecular weight is 322.38. The purity is usually 95%.
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Scientific Research Applications
Molecular Synthesis and Structural Analysis
Research demonstrates the synthesis of molecular wires and related derivatives, showcasing the structural and optoelectronic properties critical for applications in materials science and electronics. For instance, the study by Wang et al. (2006) explores pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, highlighting their synthesis, redox properties, and potential in optoelectronics due to their stable and structurally unique characteristics (Wang et al., 2006).
Catalytic and Asymmetric Synthesis
Jain et al. (2016) discuss the enantioselective functionalization of amines via palladium-catalyzed C–H arylation, underscoring the method's significance in creating bioactive compounds and its applications in drug discovery (Jain et al., 2016).
Antioxidative and Anti-inflammatory Properties
A study by Makkar and Chakraborty (2017) on cyclic ether from Kappaphycus alvarezii reveals antioxidative and anti-inflammatory activities, suggesting the compound's therapeutic potential (Makkar & Chakraborty, 2017).
Pharmaceutical Applications and Biological Activities
The synthesis and biological evaluation of novel compounds containing related structures are extensively studied for their potential antidepressant, nootropic, and antimicrobial activities. Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones derivatives, indicating the CNS-active potential of these compounds (Thomas et al., 2016).
Properties
IUPAC Name |
methyl 1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]azetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-20-15(19)11-7-17(8-11)14(18)10-2-4-16-13(6-10)21-12-3-5-22-9-12/h2,4,6,11-12H,3,5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXDHFYIKCUHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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